1,4-Bis(2-hydroxyethoxy)benzene

Catalog No.
S1511887
CAS No.
104-38-1
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(2-hydroxyethoxy)benzene

CAS Number

104-38-1

Product Name

1,4-Bis(2-hydroxyethoxy)benzene

IUPAC Name

2-[4-(2-hydroxyethoxy)phenoxy]ethanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2

InChI Key

WTPYFJNYAMXZJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCO)OCCO

Canonical SMILES

C1=CC(=CC=C1OCCO)OCCO

Organic Synthesis:

1,4-DHEB serves as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds []. Its high boiling point (185-200 °C at 0.3 mmHg) allows for reactions at elevated temperatures [].

Polymer Chemistry:

1,4-DHEB acts as a monomer in the synthesis of various polymers, including polyesters and polyurethanes []. Its hydroxyl groups can participate in condensation reactions, leading to the formation of polymer chains.

Material Science:

1,4-DHEB finds use as a plasticizer in some polymers, improving their flexibility and workability []. It can also function as a crosslinking agent in certain applications, contributing to the formation of stronger and more stable materials [].

Pharmaceutical Research:

1,4-DHEB possesses antioxidant properties and has been investigated for its potential role in mitigating oxidative stress in various cell lines []. However, further research is needed to determine its efficacy and safety in therapeutic applications.

1,4-Bis(2-hydroxyethoxy)benzene appears as a white to off-white crystalline powder or flakes, with a melting point ranging from 100 to 102 °C. Its structure features two ethylene glycol units linked to a benzene core, which enhances its solubility in polar solvents and contributes to its reactivity in chemical processes .

1,4-Bis(2-hydroxyethoxy)benzene primarily functions as a chain extender in polyurethane elastomers. Chain extenders react with growing polymer chains, linking them together and influencing the final properties of the elastomer, such as tensile strength and elasticity []. The exact mechanism of action within the polymer network is not extensively documented in scientific literature.

, particularly those involving substitution and etherification. One notable reaction involves its conversion to 1,4-bis(2-bromoethoxy)benzene through bromination using triphenylphosphine and carbon tetrabromide in dry acetonitrile . The general reaction pathway can be summarized as follows:

  • Bromination:
    • Reacts with brominating agents to form bromo derivatives.
  • Esterification:
    • Can react with acid chlorides to form esters.

Several methods exist for synthesizing 1,4-bis(2-hydroxyethoxy)benzene:

  • Direct Etherification:
    • Involves the reaction of hydroquinone with 2-(2-chloroethoxy)ethanol in dimethylformamide under basic conditions using potassium carbonate as a catalyst .
  • Alternative Routes:
    • Other methods may include variations of etherification or using different solvents and catalysts to optimize yield and purity.

The yield from these methods can reach approximately 75%, depending on the specific conditions employed during synthesis .

1,4-Bis(2-hydroxyethoxy)benzene finds applications in various fields:

  • Polymer Chemistry: Used as a monomer for synthesizing polyethers and polyesters due to its bifunctional nature.
  • Coatings and Adhesives: Acts as a crosslinking agent in formulations for improved adhesion and durability.
  • Pharmaceuticals: Potentially utilized in drug delivery systems due to its solubility properties.

Interaction studies of 1,4-bis(2-hydroxyethoxy)benzene focus on its compatibility with other compounds and materials. Its ability to form hydrogen bonds through the hydroxyl groups allows it to interact favorably with various substrates, enhancing its utility in formulations where solubility and stability are critical.

Several compounds share structural similarities with 1,4-bis(2-hydroxyethoxy)benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(2-hydroxyethoxy)benzeneIsomeric variationDifferent positioning of hydroxyethoxy groups
1,4-Bis(2-bromoethoxy)benzeneBrominated derivativeIncreased reactivity due to bromine substituents
Diethylene glycol bisphenyl etherEther with phenol structureUsed primarily as a plasticizer

These compounds differ mainly in their functional groups or the position of substituents on the benzene ring, which affects their reactivity and applicability in various chemical processes.

Physical Description

OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid

XLogP3

0.5

UNII

N2PVM9C37Q

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 17 of 120 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 103 of 120 companies with hazard statement code(s):;
H315 (99.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

104-38-1

Wikipedia

2,2'-(p-phenylenedioxy)diethanol

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastics product manufacturing
Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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